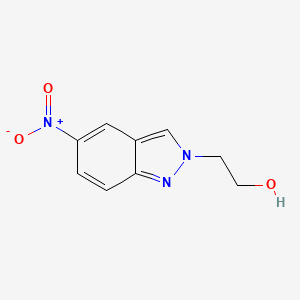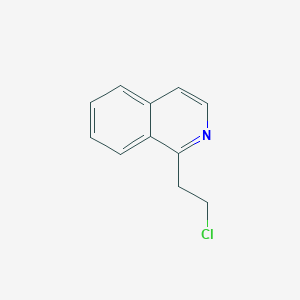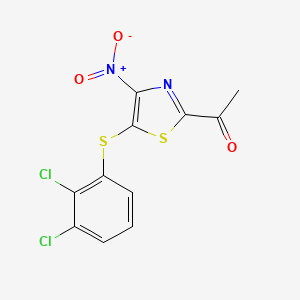
1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, with a carbohydrazide functional group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl-4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol, followed by treatment with sodium hydroxide . This method provides a straightforward route to the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the control of reaction parameters such as temperature, pressure, and concentration is crucial to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often involving nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents like sodium azide in DMF.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction can lead to the formation of hydrazine derivatives.
Applications De Recherche Scientifique
1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the development of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but with a methyl group instead of a carbohydrazide.
1-Phenylsulfonamide-3-Trifluoromethyl-5-Parabromophenylpyrazole: Contains a phenylsulfonamide group, used in different applications.
Uniqueness: 1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of the trifluoromethyl group and the carbohydrazide functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H5F3N4O |
|---|---|
Poids moléculaire |
194.11 g/mol |
Nom IUPAC |
2-(trifluoromethyl)pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C5H5F3N4O/c6-5(7,8)12-3(1-2-10-12)4(13)11-9/h1-2H,9H2,(H,11,13) |
Clé InChI |
DNXGQQRGTSMNBB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(N=C1)C(F)(F)F)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



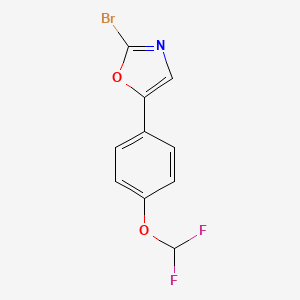
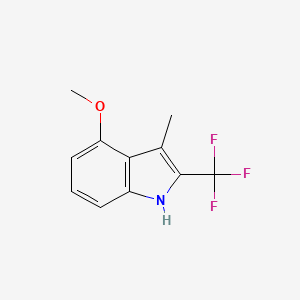


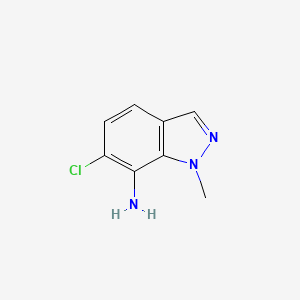
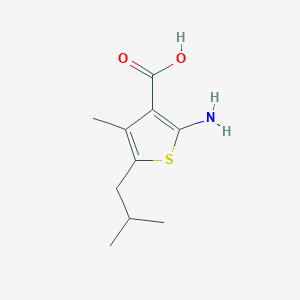
![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
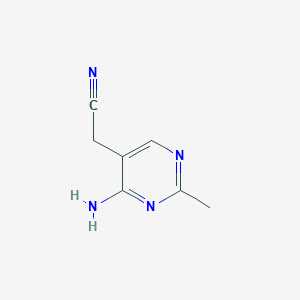
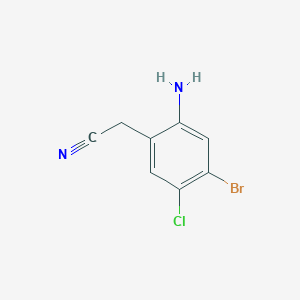
![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)
